

Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylNicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylNicotinamide

Cat. No.: B1599826

[Get Quote](#)

In the landscape of modern pharmaceutical and agrochemical synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. **2-Chloro-N-methoxy-N-methylNicotinamide**, a specialized derivative of nicotinic acid, represents a key intermediate engineered for this purpose. Its chemical identity is defined by the presence of a Weinreb amide functional group, formally an N-methoxy-N-methylamide.

The Weinreb amide is not merely another amide; it is a sophisticated synthetic tool that allows for the conversion of a carboxylic acid derivative into a ketone or an aldehyde with high fidelity. [1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup. This controlled reactivity makes **2-Chloro-N-methoxy-N-methylNicotinamide** a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel bioactive compounds.

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this important building block. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive characterization. This approach is designed to equip researchers with the knowledge to confidently synthesize and identify this compound and similar structures in a laboratory setting.

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-N-methoxy-N-methylnicotinamide** is most reliably achieved from its corresponding carboxylic acid, 2-chloronicotinic acid. The procedure involves the formation of a more reactive acylating agent, typically an acid chloride, followed by reaction with N,O-dimethylhydroxylamine.


Experimental Protocol: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide

- Activation of 2-Chloronicotinic Acid:
 - To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid (1.0 eq).
 - Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M).
 - Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).
 - Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
 - Expert Insight: The use of oxalyl chloride is advantageous as its byproducts are gaseous, simplifying purification. The DMF catalyst is essential for the formation of the reactive Vilsmeier reagent *in situ*.
- Formation of the Weinreb Amide:
 - In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
 - Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.5 eq), dropwise.

- Slowly add the solution of 2-chloronicotinoyl chloride from step 1 to the N,O-dimethylhydroxylamine solution at 0 °C.
- Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
- Trustworthiness: The use of excess base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the amidation reaction, driving the equilibrium towards the product.

- Workup and Purification:
 - Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
 - Separate the organic layer and extract the aqueous layer twice with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **2-Chloro-N-methoxy-N-methylnicotinamide** as a solid or oil.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-N-methoxy-N-methylnicotinamide**.

Spectroscopic Analysis and Data Interpretation

The following sections detail the predicted spectral data for **2-Chloro-N-methoxy-N-methylnicotinamide**. These predictions are based on the fundamental principles of each

spectroscopic technique and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl groups of the Weinreb amide.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.55	dd ($J \approx 4.8, 1.8$ Hz)	1H	H6	The proton ortho to the pyridine nitrogen is deshielded and shows coupling to H5 and H4.
~7.80	dd ($J \approx 7.6, 1.8$ Hz)	1H	H4	The proton ortho to the chloro group is deshielded and shows coupling to H5 and H6.
~7.40	dd ($J \approx 7.6, 4.8$ Hz)	1H	H5	The proton meta to both the nitrogen and chloro group, showing coupling to H4 and H6.
~3.75	s	3H	N-OCH ₃	The methoxy protons are typically found in this region, appearing as a sharp singlet.
~3.35	s	3H	N-CH ₃	The N-methyl protons are also a sharp singlet, slightly upfield from the methoxy group.

- Solvent: CDCl_3
- Reference: TMS (δ 0.00)

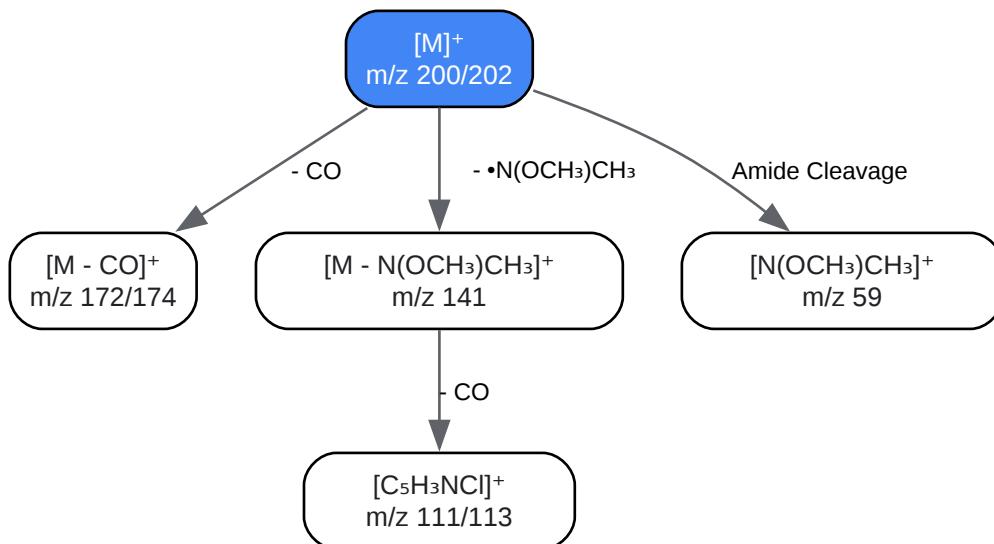
^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~167.0	C=O	The carbonyl carbon of the Weinreb amide is expected in this region.
~152.0	C2	The carbon bearing the chlorine atom is significantly deshielded.
~149.5	C6	The carbon ortho to the pyridine nitrogen is deshielded.
~138.0	C4	Aromatic CH carbon.
~127.0	C3	The carbon attached to the amide group.
~123.0	C5	Aromatic CH carbon.
~61.5	N-OCH_3	The methoxy carbon is characteristic of Weinreb amides.
~34.0	N-CH_3	The N-methyl carbon, often broader due to restricted rotation.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.


Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~1670	Strong	C=O Stretch	This is a characteristic strong absorption for a tertiary amide (Weinreb amide).
~1580, 1450	Medium	C=C, C=N Stretch	Aromatic ring vibrations of the pyridine moiety.
~1180	Medium	C-N Stretch	Stretching vibration of the amide C-N bond.
~1020	Medium	N-O Stretch	Characteristic stretch for the N-methoxy group.
~780	Strong	C-Cl Stretch	Absorption for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z Value	Interpretation	Rationale
200/202	$[M]^+$, Molecular Ion	The presence of a ~3:1 ratio for the M and M+2 peaks is the characteristic isotopic signature of one chlorine atom.
172/174	$[M - CO]^+$	Loss of carbon monoxide is a common fragmentation pathway for aromatic carbonyls.
141	$[M - N(OCH_3)CH_3]^+$	Cleavage of the amide bond to form the 2-chloronicotinoyl cation.
111/113	$[C_5H_3NCl]^+$	Further fragmentation of the pyridine ring.
59	$[N(OCH_3)CH_3]^+$	The fragment corresponding to the N,O-dimethylhydroxylamine portion.

Predicted Mass Spectrum Fragmentation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-chloro-n-methylnicotinamide (C7H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599826#2-chloro-n-methoxy-n-methylnicotinamide-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com